2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a benzoyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate product with 4-(propan-2-yl)aniline in the presence of acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-3-[(4-METHYLBENZOYL)OXY]PHENYL 4-METHYLBENZOATE
- N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Uniqueness
2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with benzoyl and acetamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-18(2)20-12-14-22(15-13-20)29-26(31)17-30-16-24(27(32)21-10-8-19(3)9-11-21)28(33)23-6-4-5-7-25(23)30/h4-16,18H,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGIGFUQUQPYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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